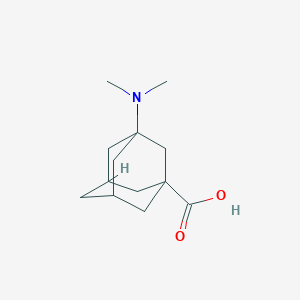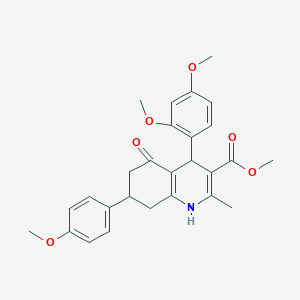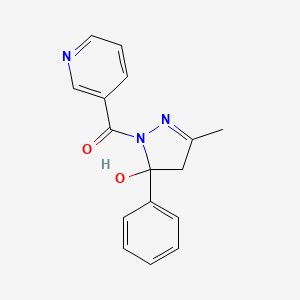![molecular formula C18H26ClNO2 B4935568 3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride, also known as "AAPT" is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of beta-adrenergic receptor agonists and has been studied for its effects on various physiological and biochemical processes.
Mécanisme D'action
AAPT acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor subtype. This results in the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. The increase in cyclic AMP levels leads to relaxation of smooth muscles, which is responsible for the bronchodilatory effects of AAPT.
Biochemical and Physiological Effects:
AAPT has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, making it a potential treatment for cardiovascular diseases. Additionally, AAPT has been shown to increase glucose uptake in skeletal muscle cells, making it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AAPT is its specificity for the beta-2 adrenergic receptor subtype, which allows for targeted effects. However, one limitation is its short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on AAPT. One direction is further exploration of its potential therapeutic applications in respiratory diseases, cardiovascular diseases, and neurodegenerative disorders. Additionally, research could focus on developing more stable derivatives of AAPT with longer half-lives, allowing for less frequent dosing. Finally, research could focus on the development of more selective beta-2 adrenergic receptor agonists with fewer side effects.
Méthodes De Synthèse
The synthesis of AAPT involves the reaction of 1-adamantylamine with 3-bromo-1-(2-hydroxyethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, AAPT hydrochloride.
Applications De Recherche Scientifique
AAPT has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have bronchodilatory effects, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, AAPT has been studied for its potential use in treating cardiovascular diseases and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c20-16-3-1-2-15(7-16)17(21)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18;/h1-3,7,12-14,17,19-21H,4-6,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINNHRZCRCTMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC(C4=CC(=CC=C4)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6056529 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4935492.png)

![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)

![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)